3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile
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Overview
Description
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile typically involves the cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates, followed by Suzuki cross-coupling reactions with substituted benzene boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the design of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyrimidin-4-yl)cyanamide
- N6-(2-amino-6-chloropyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile |
InChI |
InChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17) |
InChI Key |
QFPUUJKZXFTSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N |
Origin of Product |
United States |
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